molecular formula C16H20N2O3 B4010936 1-(3,5-dimethylphenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione

1-(3,5-dimethylphenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione

Cat. No. B4010936
M. Wt: 288.34 g/mol
InChI Key: YTVXTYTUNWZBPD-UHFFFAOYSA-N
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Description

"1-(3,5-dimethylphenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione" is a synthetic compound that likely exhibits a range of chemical and physical properties due to its unique molecular structure. The presence of a morpholinyl group and a pyrrolidinedione ring suggests potential applications in various chemical reactions and interactions.

Synthesis Analysis

The synthesis of compounds similar to "1-(3,5-dimethylphenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione" often involves multistep chemical reactions, including condensation and cyclization processes. For example, one-pot synthesis methods have been employed for the creation of enaminones, which are structurally related to the target compound, indicating a potentially complex synthesis pathway for our compound of interest (Barakat et al., 2020).

Molecular Structure Analysis

Molecular structure analysis of related compounds, such as dihydrothiophenes and pyrroles, involves X-ray diffraction techniques and spectroscopic methods to elucidate their crystal and molecular structures. These analyses reveal details about bond lengths, angles, and overall molecular conformation, which are critical for understanding the chemical behavior of the compound (Mugnoli et al., 1980).

Chemical Reactions and Properties

Compounds containing morpholinyl and pyrrolidinedione groups participate in a variety of chemical reactions, including cyclization and crosslinking. These reactions are influenced by the presence of dimethyl substitutions, which can accelerate certain processes such as pyrrole formation and protein crosslinking, indicating a reactive nature that could be relevant for "1-(3,5-dimethylphenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione" (Anthony et al., 1983).

properties

IUPAC Name

1-(3,5-dimethylphenyl)-3-morpholin-4-ylpyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c1-11-7-12(2)9-13(8-11)18-15(19)10-14(16(18)20)17-3-5-21-6-4-17/h7-9,14H,3-6,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTVXTYTUNWZBPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)CC(C2=O)N3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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